(R)-1-(3-(Trifluoromethoxy)phenyl)ethanamine
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Overview
Description
®-1-(3-(Trifluoromethoxy)phenyl)ethanamine is a chiral amine compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the reaction of a phenyl ethanamine derivative with trifluoromethyl triflate, which acts as a source of the trifluoromethoxy group . This reaction is usually carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of ®-1-(3-(Trifluoromethoxy)phenyl)ethanamine may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
®-1-(3-(Trifluoromethoxy)phenyl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethoxy-substituted oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
®-1-(3-(Trifluoromethoxy)phenyl)ethanamine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of ®-1-(3-(Trifluoromethoxy)phenyl)ethanamine involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s binding affinity to certain receptors or enzymes, influencing its biological activity. Detailed studies on its molecular interactions and pathways are ongoing to fully understand its effects.
Comparison with Similar Compounds
Similar Compounds
®-1-(3-(Trifluoromethyl)phenyl)ethanamine: Similar structure but with a trifluoromethyl group instead of trifluoromethoxy.
®-1-(3-(Methoxy)phenyl)ethanamine: Contains a methoxy group instead of trifluoromethoxy.
®-1-(3-(Fluoromethoxy)phenyl)ethanamine: Features a fluoromethoxy group.
Uniqueness
®-1-(3-(Trifluoromethoxy)phenyl)ethanamine is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall chemical behavior compared to similar compounds.
Properties
IUPAC Name |
(1R)-1-[3-(trifluoromethoxy)phenyl]ethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO/c1-6(13)7-3-2-4-8(5-7)14-9(10,11)12/h2-6H,13H2,1H3/t6-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRRKIDIISISOKH-ZCFIWIBFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)OC(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC(=CC=C1)OC(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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